甘氨酸,N-甘氨酰-,乙酯

描述

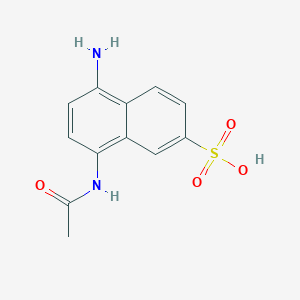

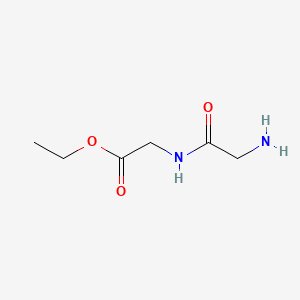

Glycine, N-glycyl-, ethyl ester, also known as Glycine ethyl ester (GEE), is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . The GEE/EDC protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .

Synthesis Analysis

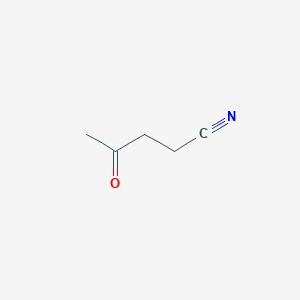

The synthesis of Glycine ethyl ester involves a reaction between absolute alcohol saturated with hydrochloric acid gas, 96 per cent alcohol, and methyleneaminoacetonitrile . The mixture is refluxed on a steam bath for three hours, during which ammonium chloride separates. After the reaction is complete, the hot alcohol solution is filtered and cooled, allowing the glycine ester hydrochloride to separate in fine white needles .Molecular Structure Analysis

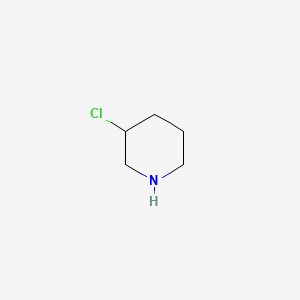

The molecular structure of Glycine, N-glycyl-, ethyl ester is represented by the formula C4H10ClNO2 . The molecular weight is 139.58 .Chemical Reactions Analysis

Esters, including Glycine ethyl ester, typically undergo reactions such as hydrolysis, which is the splitting with water . The hydrolysis of esters is catalyzed by either an acid or a base . In the case of Glycine ethyl ester, it is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins .Physical And Chemical Properties Analysis

Esters, including Glycine ethyl ester, are polar compounds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .科学研究应用

Protein Carboxyl-Footprinting Studies

Ethyl glycylglycinate: is utilized in protein carboxyl-footprinting studies to specifically derivatize glutamate and aspartate carboxyl side chains on intact proteins . This method allows researchers to study protein folding, conformational changes, and protein-protein interactions by identifying the exposed and buried carboxyl groups in protein structures.

Synthesis of Peptidomimetics

The compound serves as a building block in the synthesis of peptidomimetics . Peptidomimetics are small protein-like chains designed to mimic a peptide. They are used in drug discovery and development to create new therapeutics that can inhibit or mimic protein functions.

Preparation of Pharmaceutical Intermediates

Ethyl glycylglycinate is involved in the preparation of various pharmaceutical intermediates . These intermediates are crucial components in the synthesis of more complex compounds that may have potential therapeutic applications.

Material Science and Polymer Chemistry

In material science and polymer chemistry, ethyl glycylglycinate can be used to modify the surface properties of materials . This modification can enhance the interaction between biological molecules and polymers, which is essential for developing biocompatible materials.

Enzyme Inhibition Studies

Researchers use ethyl glycylglycinate in enzyme inhibition studies to understand the mechanism of action of certain enzymes . By acting as an inhibitor, it helps in identifying the active sites and can lead to the development of new inhibitors that can regulate enzyme activity.

Metabolic and Nutritional Research

This compound is also used in metabolic and nutritional research to study amino acid metabolism and transport . Understanding these processes is vital for developing nutritional supplements and treatments for metabolic disorders.

作用机制

Target of Action

Ethyl Glycylglycinate, also known as Glycine, N-glycyl-, ethyl ester, primarily targets the carboxyl side chains of glutamate and aspartate on intact proteins . These amino acids play crucial roles in protein structure and function, influencing protein folding, stability, and interactions.

Mode of Action

The compound interacts with its targets through a process known as carboxyl-footprinting . This involves the specific derivatization of the carboxyl side chains of glutamate and aspartate . The process changes the chemical properties of these amino acids, potentially altering the protein’s structure and function.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its small size and polar nature could also influence its metabolism and excretion, potentially leading to a high bioavailability.

Result of Action

The specific derivatization of glutamate and aspartate carboxyl side chains can lead to changes in the structure and function of the targeted proteins . This could have various molecular and cellular effects, depending on the specific proteins and pathways involved.

Action Environment

The action of Ethyl Glycylglycinate can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more effective in aqueous environments. Additionally, factors such as pH, temperature, and the presence of other molecules could also influence its stability and efficacy.

安全和危害

属性

IUPAC Name |

ethyl 2-[(2-aminoacetyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-11-6(10)4-8-5(9)3-7/h2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAVEINQLWIXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211770 | |

| Record name | Ethyl glycylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-glycyl-, ethyl ester | |

CAS RN |

627-74-7 | |

| Record name | Glycine, N-glycyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl glycylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ethyl glycylglycinate interact with copper ions and what are the implications of this interaction?

A1: Ethyl glycylglycinate acts as a tridentate ligand when interacting with Copper(II) ions. This interaction involves the donation of electrons from the terminal amino group, the deprotonated amide nitrogen, and a weak interaction with the ester carbonyl group. This complexation facilitates the Copper(II)-promoted hydrolysis of the ester, significantly accelerating the reaction rate compared to the unprotonated ligand. [] This property makes Ethyl glycylglycinate a valuable model compound for studying metal-catalyzed peptide hydrolysis.

Q2: Can Ethyl glycylglycinate be utilized in peptide synthesis? If so, could you provide an example?

A2: Yes, Ethyl glycylglycinate serves as a versatile building block in peptide synthesis. For instance, it reacts with N-carbobenzyloxy-3-hydroxy-l-proline in the presence of N-ethyl-5-phenylisoxazolium-3′-sulfonate (Woodward's reagent K) to yield N-carbobenzyloxy-3-hydroxy-l-prolylglycylglycine ethyl ester. [] This exemplifies its utility in constructing larger peptides with potential biological relevance.

Q3: Are there any studies investigating the use of Ethyl glycylglycinate in synthesizing compounds with potential pharmaceutical applications?

A3: Indeed, researchers have explored the use of Ethyl glycylglycinate as a starting material for synthesizing analogues of naturally occurring bioactive compounds. One such example is its incorporation into the synthesis of prostaglandin-like carboxamides. [] In this process, the Ethyl glycylglycinate molecule contributes to the overall structure of the final compound, potentially influencing its pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)